![molecular formula C22H17Cl2N3O B11991647 3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CARBAZOL-9-YL-PROPIONIC ACID (2,6-DICHLORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it could interact with biological molecules or serve as a building block for more complex chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CARBAZOL-9-YL-PROPIONIC ACID (2,6-DICHLORO-BENZYLIDENE)-HYDRAZIDE likely involves multiple steps, including the formation of the carbazole moiety, the propionic acid linkage, and the hydrazide functional group. Typical synthetic routes might include:
Formation of Carbazole Moiety: This could involve cyclization reactions starting from aniline derivatives.
Attachment of Propionic Acid: This step might involve esterification or amidation reactions.
Formation of Hydrazide: This could be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and stringent control of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could convert carbonyl groups to alcohols or amines.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Building Block: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and interactions.
Medicine
Therapeutic Agents: Potential use in developing treatments for diseases.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Materials Science:
Chemical Manufacturing: Used in the production of specialty chemicals.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
類似化合物との比較
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures.
Hydrazides: Compounds with hydrazide functional groups.
Benzylidene Derivatives: Compounds with benzylidene linkages.
Uniqueness
3-CARBAZOL-9-YL-PROPIONIC ACID (2,6-DICHLORO-BENZYLIDENE)-HYDRAZIDE might be unique in its combination of functional groups, offering distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C22H17Cl2N3O |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
3-carbazol-9-yl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H17Cl2N3O/c23-18-8-5-9-19(24)17(18)14-25-26-22(28)12-13-27-20-10-3-1-6-15(20)16-7-2-4-11-21(16)27/h1-11,14H,12-13H2,(H,26,28)/b25-14+ |
InChIキー |
DHRBMDUJKHFOHS-AFUMVMLFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)

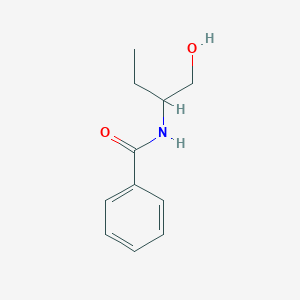
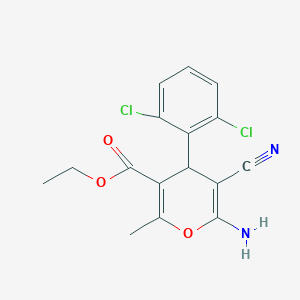
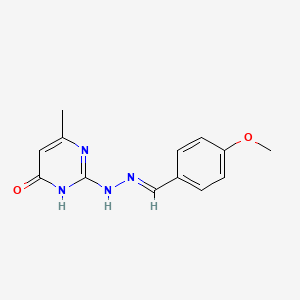
![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)
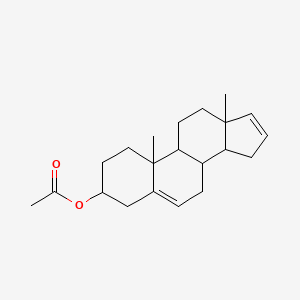
![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
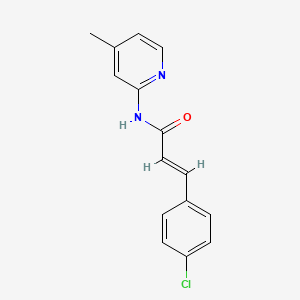

![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
